Phthalic Acid Anhydride-13C2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phthalic Acid Anhydride-13C2 is an organic reagent that can be used to synthesize phthalates .

Synthesis Analysis

Phthalic anhydride (PA) is a valuable substrate in organic transformations . It can be produced from naphthalene, ortho-xylene, and recently from renewable sources . The production process considered is the gas-phase oxidation of ortho-xylene to phthalic anhydride . The modern process uses vanadium pentoxide as the catalyst in a gas-phase reaction with naphthalene using molecular oxygen . An alternative synthetic procedure is also based on the oxidation of o-xylene by vanadium-based catalysts .Molecular Structure Analysis

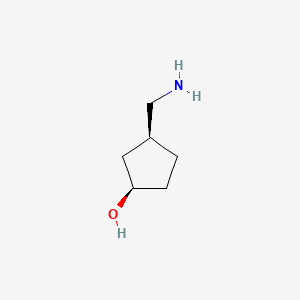

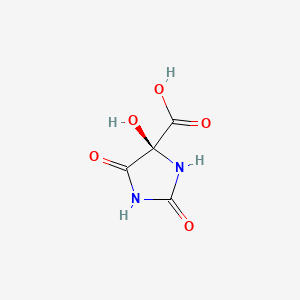

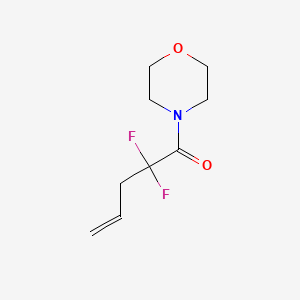

The molecular structure of Phthalic Acid Anhydride-13C2 is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Phthalic anhydride (PA) is a valuable and significant heterocyclic substrate in two- and multicomponent organic reactions . It has applications in esterification reactions and multistep synthesis .Physical And Chemical Properties Analysis

Phthalic anhydride is a white solid scaly crystalline powder or white needle-like crystals with a melting point of 130 to 131℃, relative density of 1.53, and boiling point of 284 to 295℃ . It is easy to sublime and is soluble in ethanol, acetone, water, and benzene but sparingly in ether and chloroform .Mechanism of Action

The primary mechanism of action of phthalic anhydride is through its ability to undergo hydrolysis in the presence of water or alcohols, forming phthalic acid . Phthalic acid and its derivatives are known to have a variety of biological effects, including antioxidant and anti-inflammatory properties .

Safety and Hazards

Phthalic anhydride is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation . Contact with skin and eye may cause an allergic skin reaction and serious eye damage .

properties

CAS RN |

1239918-30-9 |

|---|---|

Molecular Formula |

C8H4O3 |

Molecular Weight |

150.102 |

IUPAC Name |

2-benzofuran-1,3-dione |

InChI |

InChI=1S/C8H4O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4H/i7+1,8+1 |

InChI Key |

LGRFSURHDFAFJT-BFGUONQLSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)OC2=O |

synonyms |

1,2-Benzenedicarboxylic Anhydride-13C2; 1,3-Phthalandione-13C2; 2-Benzofuran-1,3-dione-13C2; Araldite HT 901-13C2; ESEN-13C2; HT 901-13C2; NSC 10431-13C2; Phthalandione-13C2; Phthalanhydride-13C2; Phthalic acid anhydride-13C2; Retarder AK-13C2; Retar |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethanol-d4](/img/structure/B587874.png)